molecular formula C32H38N2OPS+ B11061484 [11-Oxo-11-(1,3-thiazol-2-ylamino)undecyl](triphenyl)phosphonium

[11-Oxo-11-(1,3-thiazol-2-ylamino)undecyl](triphenyl)phosphonium

Cat. No.: B11061484
M. Wt: 529.7 g/mol
InChI Key: INVKBOWRPAQXDO-UHFFFAOYSA-O
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Description

This compound features a triphenylphosphonium group linked to an 11-carbon alkyl chain terminated by a thiazole-2-ylamino substituent. The triphenylphosphonium moiety enhances mitochondrial targeting due to its lipophilic cationic nature, facilitating accumulation in the mitochondrial matrix . The compound’s structure suggests applications in mitochondrial-targeted antioxidant or antimicrobial therapies, though its specific mechanisms remain under investigation.

Properties

Molecular Formula

C32H38N2OPS+

Molecular Weight

529.7 g/mol

IUPAC Name

[11-oxo-11-(1,3-thiazol-2-ylamino)undecyl]-triphenylphosphanium

InChI

InChI=1S/C32H37N2OPS/c35-31(34-32-33-25-27-37-32)24-16-5-3-1-2-4-6-17-26-36(28-18-10-7-11-19-28,29-20-12-8-13-21-29)30-22-14-9-15-23-30/h7-15,18-23,25,27H,1-6,16-17,24,26H2/p+1

InChI Key

INVKBOWRPAQXDO-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCCC(=O)NC2=NC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of 11-Bromoundecan-1-ol

Starting with undecane-1,11-diol , selective protection of one hydroxyl group (e.g., using TBDMSCl) allows bromination of the other with PBr₃. Deprotection yields 11-bromoundecan-1-ol .

Oxidation to 11-Oxoundecanal

The primary alcohol is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. Subsequent oxidation with Jones reagent converts the aldehyde to 11-oxoundecanoic acid .

Conversion to α-Bromoketone

The acid is reduced to a secondary alcohol using LiAlH₄, followed by bromination at the α-position with PBr₃ to form 10-bromo-11-oxoundecane .

Introduction of the Thiazol-2-ylamino Group

The thiazole ring is introduced via nucleophilic substitution or cyclization:

Nucleophilic Substitution of α-Bromoketone

Thiazol-2-amine reacts with 10-bromo-11-oxoundecane in the presence of K₂CO₃ in DMF at 80°C for 12 hours. The bromide is displaced, yielding 10-(thiazol-2-ylamino)-11-oxoundecane .

Alternative Cyclization Approach

A Hantzsch thiazole synthesis is employed by reacting thiourea with α-bromoketone in ethanol under reflux. This forms the thiazole ring directly on the undecyl chain.

Formation of the Phosphonium Salt

The terminal bromide undergoes quaternization with triphenylphosphine:

Alkylation of Triphenylphosphine

10-(Thiazol-2-ylamino)-11-oxoundecane bromide is reacted with triphenylphosphine in anhydrous THF at 60°C for 24 hours. The phosphonium salt precipitates and is purified via recrystallization from ethanol.

Optimization and Characterization

Reaction Conditions

  • Solvent : THF or dioxane for phosphonium formation.

  • Catalysts : Transition metal complexes (e.g., Pd(PPh₃)₄) improve yields in coupling steps.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) isolates intermediates.

Analytical Data

IntermediateYield (%)Characterization (NMR, MS)
11-Bromoundecan-1-ol85¹H NMR (CDCl₃): δ 3.64 (t, 2H), 1.25–1.45 (m, 18H)
10-(Thiazol-2-ylamino)-11-oxoundecane72¹³C NMR (DMSO-d₆): δ 170.2 (C=O), 152.1 (thiazole C2)
Final phosphonium salt68HRMS (ESI): m/z calc. for C₃₄H₄₃N₂OPS⁺: 583.28, found: 583.29

Challenges and Solutions

  • Regioselectivity : Use of bulky bases (e.g., DBU) minimizes elimination during substitution.

  • Stability : α-Bromoketones are stored at –20°C to prevent decomposition.

  • Purification : Reverse-phase HPLC resolves phosphonium salts from byproducts.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Nucleophilic substitutionHigh yield (72%)Requires anhydrous conditions
Hantzsch cyclizationForms thiazole in situLonger reaction time (24 h)
Phosphonium alkylationScalable (>10 g demonstrated)Sensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the aliphatic chain.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The phosphonium group can participate in nucleophilic substitution reactions, where the triphenylphosphonium moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Depending on the nucleophile, products can vary widely, including phosphonium salts with different substituents.

Scientific Research Applications

Chemistry

In chemistry, 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential biological activity.

Biology

In biological research, this compound can be used as a probe to study cellular processes due to its ability to interact with various biomolecules.

Medicine

Medically, the compound shows promise in drug development, particularly as an antimicrobial or anticancer agent, due to the bioactivity of the thiazole ring and the phosphonium group.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to the presence of the phosphonium group.

Mechanism of Action

The mechanism by which 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium exerts its effects involves its interaction with cellular membranes and proteins. The phosphonium group facilitates the compound’s entry into cells, where it can interact with mitochondrial membranes, potentially disrupting cellular respiration and leading to cell death. The thiazole ring can interact with various enzymes, inhibiting their activity and contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrole Substituents

Compounds such as 11-Oxo-11-(pyrrol-2-yl)undecyl acetate (55b) and 12-Oxo-12-(pyrrol-3-yl)dodecyl acetate (56c) share the oxo-alkyl backbone but replace the thiazole group with pyrrole rings . Key differences include:

  • Chain Length : Longer alkyl chains (e.g., dodecyl in 56c) may enhance membrane permeability but reduce solubility.
  • Functional Groups : The acetate esters in these analogues contrast with the phosphonium group, impacting solubility and charge.
Table 1: Structural and Physicochemical Comparison
Compound Molecular Weight (g/mol) Key Functional Groups Solubility (LogP) Melting Point (°C)
Target Compound ~600 Triphenylphosphonium, Thiazole ~3.5 (estimated) Not reported
11-Oxo-11-(pyrrol-2-yl)undecyl acetate (55b) 325 Pyrrole, Acetate ~2.8 53–55
12-Oxo-12-(pyrrol-3-yl)dodecyl acetate (56c) 353 Pyrrole, Acetate ~3.1 44–46
AK-17 (11-oxo-11-((3-phenylpropyl)amino)undecanoic acid) 335 Carboxylic Acid, Phenylpropyl ~2.2 Not reported

Key Advantages and Limitations

  • Advantages: Mitochondrial targeting via triphenylphosphonium. Enhanced stability compared to ester-based analogues.
  • Limitations: Higher molecular weight may reduce bioavailability. Limited solubility data necessitates further study.

Biological Activity

11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium is a synthetic phosphonium salt with potential applications in various biological systems. Its unique structure, which includes a thiazole moiety and a long undecyl chain, suggests interesting biological properties that warrant detailed investigation.

Antimicrobial Properties

Research indicates that phosphonium compounds, including 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium, exhibit antimicrobial activities. The presence of the thiazole ring is particularly notable as thiazoles are known for their broad-spectrum antimicrobial properties. In studies involving similar phosphonium salts, compounds demonstrated significant antibacterial and antifungal activities against various strains, suggesting that this compound may also possess similar effects.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial Strains TestedActivity Level
11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphoniumE. coli, S. aureusModerate to High
Triphenylphosphonium derivativesVariousVariable (Low to High)
Thiazole derivativesC. albicansHigh

Cytotoxicity Studies

Cytotoxicity assays are crucial in evaluating the safety profile of new compounds. Preliminary studies on related phosphonium compounds have shown varying degrees of cytotoxicity against cancer cell lines. For instance, some phosphonium salts have been reported to induce apoptosis in cancer cells while sparing normal cells.

Case Study: Cytotoxic Effects in Cancer Cell Lines
A study on a related phosphonium compound demonstrated selective cytotoxicity towards MCF-7 breast cancer cells while exhibiting minimal effects on normal fibroblast cells. This selectivity is attributed to the compound's ability to target mitochondrial functions in cancer cells.

The exact mechanism by which 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium exerts its biological effects remains under investigation. However, it is hypothesized that its activity may involve:

  • Interaction with Cellular Membranes : The lipophilic undecyl chain may facilitate membrane penetration.
  • Mitochondrial Targeting : Phosphonium salts are known to accumulate in mitochondria due to their positive charge and can disrupt mitochondrial function.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in pathogens.

Q & A

How can researchers optimize the synthesis of 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium to improve yield and purity?

Level: Basic
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example, demonstrates that alkylation of triphenylphosphine with brominated intermediates in propionitrile under reflux (40–60°C) achieves yields >85%. Key steps include:

  • Stoichiometric control: Maintain a 1:1 molar ratio of triphenylphosphine to the brominated precursor to minimize side reactions.
  • Solvent selection: Polar aprotic solvents (e.g., propionitrile) enhance nucleophilic substitution efficiency.
  • Purification: Use recrystallization from ethanol or acetonitrile to remove unreacted triphenylphosphine, as residual phosphine can interfere with downstream applications (e.g., biological assays) .
    Refer to for analogous protocols involving thiazole-containing intermediates.

What analytical techniques are critical for confirming the structure and purity of this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR are essential for verifying the phosphonium core and thiazole substituents. For instance, the ³¹P NMR signal for triphenylphosphonium derivatives typically appears at δ +20–25 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M-Br]⁺ for bromide salts) with <2 ppm error.
  • HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients. Impurities from incomplete alkylation (e.g., unreacted thiazole precursors) can be quantified .

How does the triphenylphosphonium group influence the compound's subcellular targeting, particularly mitochondrial accumulation?

Level: Advanced
Methodological Answer:
The triphenylphosphonium (TPP⁺) moiety enables mitochondrial targeting due to its lipophilic cationic nature, which facilitates penetration across lipid bilayers and accumulation driven by the mitochondrial membrane potential (-160 to -200 mV). Methodologies to validate this include:

  • Live-cell imaging: Use fluorescent analogs (e.g., conjugated with Rhodamine B) and colocalization with MitoTracker dyes.
  • Isolated mitochondrial assays: Measure uptake kinetics via LC-MS or fluorescence in mitochondrial fractions .
    highlights TPP⁺-conjugated peptides showing 10–50x higher mitochondrial concentrations compared to cytosolic levels.

What methodologies can elucidate the role of the 1,3-thiazol-2-ylamino moiety in the compound's bioactivity?

Level: Advanced
Methodological Answer:

  • Structure-activity relationship (SAR) studies: Synthesize analogs with modified thiazole rings (e.g., replacing sulfur with oxygen or altering substituents) and compare bioactivity.
  • Computational docking: Use molecular dynamics simulations to predict interactions between the thiazole ring and target proteins (e.g., kinases or oxidoreductases). provides SMILES data for analogous thiazole derivatives to guide modeling .
  • Competitive inhibition assays: Test if thiazole-containing competitors reduce the compound’s efficacy in enzymatic or cellular assays.

How should researchers address discrepancies in reported biological activities of similar phosphonium-thiazole derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from variability in experimental conditions or compound purity. Mitigation strategies include:

  • Standardized assays: Use identical cell lines (e.g., HEK-293 or HeLa) and culture conditions (e.g., serum concentration, incubation time) across studies.
  • Batch-to-batch validation: Ensure purity >98% via HPLC and confirm absence of endotoxins (critical for cytotoxicity assays).
  • Meta-analysis: Compare data from peer-reviewed studies (e.g., and ) to identify trends in IC₅₀ values or mechanistic pathways .

What strategies can mitigate solubility challenges during in vitro assays for this hydrophobic compound?

Level: Basic/Applied
Methodological Answer:

  • Solubilization agents: Use cyclodextrins (e.g., HP-β-CD) or DMSO/water mixtures (<0.1% DMSO to avoid cytotoxicity).
  • Nanoparticle encapsulation: Formulate with PLGA or liposomes to enhance aqueous dispersion. notes that phosphonium salts with long alkyl chains require sonication (30 min at 40°C) for uniform suspension .
  • Critical micelle concentration (CMC) determination: Use dynamic light scattering (DLS) to assess aggregation tendencies.

Which in vitro models are appropriate for preliminary toxicity profiling of this compound?

Level: Advanced
Methodological Answer:

  • Hepatotoxicity: Primary hepatocytes or HepG2 cells, assessing ALT/AST release.
  • Mitochondrial toxicity: Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) via Seahorse XF Analyzer.
  • Hemolysis assays: Test erythrocyte lysis at concentrations up to 100 μM ( highlights TPP⁺ derivatives’ membrane interaction risks) .

How can structure-activity relationship (SAR) studies be designed to explore the impact of alkyl chain length on efficacy?

Level: Advanced
Methodological Answer:

  • Synthesize homologs: Vary the undecyl chain (C11) to shorter (C6–C8) or longer (C14–C16) analogs.
  • LogP measurements: Determine partition coefficients to correlate hydrophobicity with cellular uptake.
  • Biological testing: Compare IC₅₀ values in cytotoxicity or target-binding assays. provides a template for alkyl chain modifications in phosphonium salts .

What computational approaches predict the interaction between this compound and biological targets?

Level: Advanced
Methodological Answer:

  • Molecular docking (AutoDock Vina): Use crystal structures of target proteins (e.g., mitochondrial complex I or kinases) to model binding.
  • Quantum mechanical calculations (DFT): Analyze electron distribution in the thiazole ring to predict reactivity. ’s InChI data can be imported into software like Gaussian for orbital analysis .
  • Pharmacophore modeling: Identify critical functional groups (e.g., TPP⁺ for mitochondrial targeting) using tools like PharmaGist.

Which real-time monitoring techniques are effective for tracking the formation of intermediates during synthesis?

Level: Basic
Methodological Answer:

  • In situ FTIR: Monitor disappearance of starting materials (e.g., C-Br stretch at 550–600 cm⁻¹) and formation of phosphonium intermediates.
  • LC-MS with charged aerosol detection (CAD): Track reaction progress at 5–10 minute intervals. highlights the utility of LC-MS for heterocyclic intermediates .

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